molecular formula C20H18N4O2 B2806545 1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone CAS No. 946279-29-4

1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone

Katalognummer: B2806545
CAS-Nummer: 946279-29-4
Molekulargewicht: 346.39
InChI-Schlüssel: ULKWUHRBMJVFSU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound belongs to the pyrazoline class, characterized by a five-membered dihydropyrazole ring fused with aromatic substituents. The structure includes a 4-methoxyphenyl group at position 3 and a quinoxalin-6-yl moiety at position 5 of the pyrazoline ring. Pyrazolines are widely studied for their biological activities, including antimicrobial, anti-inflammatory, and corrosion inhibition properties .

Eigenschaften

IUPAC Name

1-[5-(4-methoxyphenyl)-3-quinoxalin-6-yl-3,4-dihydropyrazol-2-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2/c1-13(25)24-20(15-5-8-17-19(11-15)22-10-9-21-17)12-18(23-24)14-3-6-16(26-2)7-4-14/h3-11,20H,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULKWUHRBMJVFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C(CC(=N1)C2=CC=C(C=C2)OC)C3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure characterized by a pyrazole ring, a quinoxaline moiety, and a methoxyphenyl group, which contribute to its diverse pharmacological properties. This article aims to explore the biological activity of this compound based on existing research findings.

The compound's molecular formula is C20H18N4O2C_{20}H_{18}N_{4}O_{2} with a molecular weight of 346.4 g/mol. Its structure includes several functional groups that enhance its interaction with biological targets.

PropertyValue
Molecular FormulaC20H18N4O2
Molecular Weight346.4 g/mol
CAS Number946279-29-4

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. Studies have shown that compounds with similar structures can inhibit key oncogenic pathways, such as BRAF(V600E) and EGFR, which are critical in various cancers. For instance, synthetic pyrazole carboxamides demonstrated notable anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231) when tested in vitro .

Case Study:
In a study involving synthesized pyrazoles, the compound's cytotoxicity was evaluated using the MTS assay. The results indicated an approximate 50% inhibition of cancer cell proliferation at concentrations around 100 μM, suggesting potential for further development as an anticancer agent .

Anti-inflammatory Activity

The compound also shows promise as an anti-inflammatory agent. Pyrazole derivatives are known to modulate inflammatory pathways and have been reported to inhibit pro-inflammatory cytokines. The structural features of this compound may enhance its efficacy in reducing inflammation by targeting specific receptors involved in inflammatory responses.

Antimicrobial Activity

The antimicrobial effects of pyrazole derivatives have been documented extensively. Compounds with similar structures have shown effectiveness against various bacterial strains and fungi. The presence of the quinoxaline moiety is particularly noted for its antimicrobial properties, making this compound a candidate for further investigation in infectious disease treatment .

The mechanism by which 1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone exerts its biological effects is hypothesized to involve interaction with specific enzymes and receptors. Molecular docking studies suggest that the compound can bind effectively to various biological targets, potentially influencing pathways related to cell proliferation and apoptosis.

Comparative Analysis

To better understand the potential of this compound, it is beneficial to compare it with other structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2-Methyl-6-phenylethynylpyridineContains pyridine and ethynyl groupsAntagonist for mGluR5Investigational drug status
Quinoxaline derivativesQuinoxaline coreAntimicrobial propertiesVaried substituents affect activity
Pyrazole analogsPyrazole ring systemAnti-inflammatory effectsDiverse functionalization potential

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Key structural differences arise from substituents on the pyrazoline ring and their spatial arrangements. Below is a comparative analysis:

Table 1: Structural Features of Selected Pyrazoline Derivatives
Compound Name Substituents (Position 3, 5) Dihedral Angles (°) (Pyrazole vs. Aromatic Rings) Key Applications/Activities References
1-(3-(4-Methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone 4-MeOPh, Quinoxalin-6-yl Not reported Potential corrosion inhibition
1-[3-(4-Chlorophenyl)-5-(4-methoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-ClPh, 4-MeOPh 6.69° (pyrazole vs. ClPh), 74.88° (pyrazole vs. MeOPh) Antimicrobial
1-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-FPh, 4-FPh 70.3–84.0° (between fluorophenyl rings) Anticancer, anti-inflammatory
1-[5-(4-Chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone 4-ClPh, 4-FPh 4.89° (pyrazole vs. FPh) FabH inhibition (antibacterial)
1-(3-(4-Methylphenyl)-5-[(E)-2-phenylethenyl]-4,5-dihydro-1H-pyrazol-1-yl)ethanone 4-MePh, styryl Envelope conformation (pyrazole) Crystallographic model
  • Dihedral angles between aromatic rings and the pyrazole core influence molecular planarity and packing. For example, the 4-chlorophenyl/4-methoxyphenyl derivative shows significant non-planarity (74.88°), which may reduce stacking interactions compared to more planar analogs. Corrosion inhibition studies on similar quinoxaline-containing pyrazolines (e.g., Mt-4-PQPB) demonstrate that electron-donating groups like methoxy improve adsorption on mild steel surfaces in acidic environments .
Antibacterial Activity
  • FabH Inhibitors: Compounds with 4-methoxyphenyl and halogenated phenyl groups (e.g., 1-[5-(4-chlorophenyl)-3-(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone) exhibit potent E. coli FabH inhibition (IC₅₀ ~0.8–1.2 µM), attributed to hydrophobic interactions with the enzyme’s active site . The target compound’s quinoxaline moiety may further enhance binding via additional π-stacking or hydrogen bonding.
  • Antimicrobial Activity : Derivatives with electron-withdrawing groups (e.g., Cl, F) show higher antimicrobial potency than methoxy-substituted analogs, likely due to increased membrane permeability .
Anti-Inflammatory and Anticancer Activity
  • 1-Acetylpyrazolines: Derivatives like 1-[3,5-bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethanone inhibit COX-2 and TNF-α pathways, with IC₅₀ values in the nanomolar range .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-(3-(4-methoxyphenyl)-5-(quinoxalin-6-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone?

  • Methodology : The compound is typically synthesized via a multi-step process:

  • Step 1 : Condensation of hydrazine with α,β-unsaturated ketones (chalcone intermediates) to form the pyrazoline ring.
  • Step 2 : Functionalization of the quinoxaline moiety via nucleophilic substitution or coupling reactions.
  • Step 3 : Introduction of the 4-methoxyphenyl group using bromination or Ullmann-type coupling under controlled conditions (e.g., N-bromosuccinimide or Cu catalysis) .
    • Optimization : Reaction conditions (temperature, solvent, pH) significantly impact yield. For example, glacial acetic acid is often used as a cyclization catalyst .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Key Methods :

  • NMR : 1H^1H and 13C^{13}C NMR confirm regiochemistry of substituents on the pyrazole and quinoxaline rings.
  • FT-IR : Validates carbonyl (C=O) and aromatic C-H stretching frequencies.
  • Mass Spectrometry : HRMS or ESI-MS confirms molecular weight and fragmentation patterns .
    • Structural Validation : X-ray crystallography resolves absolute configuration and intermolecular interactions (e.g., hydrogen bonding) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular conformations?

  • Case Study : The pyrazoline ring adopts an envelope conformation with deviations up to 0.205 Å from planarity. Dihedral angles between aryl substituents (e.g., 4-methoxyphenyl and quinoxaline) range from 6.69° to 86.39°, influencing steric and electronic interactions .
  • Data Analysis : SHELXL refinement (via SHELX software suite) identifies hydrogen bonds (e.g., C–H···O) and π-π stacking, which stabilize the crystal lattice .

Q. What strategies are effective for analyzing structure-activity relationships (SAR) in quinoxaline-pyrazoline hybrids?

  • Methodological Framework :

  • Substituent Variation : Compare bioactivity of analogs with halogen (Br/Cl) or hydroxyl groups vs. methoxy groups. Brominated derivatives show enhanced nucleophilic substitution reactivity .
  • In Silico Docking : Molecular dynamics simulations predict binding affinity to targets like cyclooxygenase-2 (COX-2) or microbial enzymes .
    • Experimental Validation : Anti-inflammatory activity is assayed via COX-2 inhibition, while antimicrobial activity is tested against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

Q. How can conflicting bioactivity data between similar pyrazoline derivatives be resolved?

  • Case Example : Discrepancies in antimicrobial efficacy may arise from solubility differences or assay conditions (e.g., aerobic vs. anaerobic environments).
  • Resolution Tactics :

  • Physicochemical Profiling : Measure logP (octanol-water partition coefficient) to assess membrane permeability.
  • Dose-Response Curves : Use Hill slope analysis to differentiate true activity from assay artifacts .

Methodological Challenges & Solutions

Q. What are the limitations of current synthetic protocols, and how can they be addressed?

  • Limitations : Low yields in cyclization steps due to steric hindrance from bulky substituents.
  • Solutions :

  • Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
  • Flow Chemistry : Enhances scalability and reproducibility for multi-step syntheses .

Q. How do hydrogen-bonding networks in the crystal lattice influence physicochemical properties?

  • Observations : Intermolecular C–H···O bonds (2.6–3.0 Å) enhance thermal stability and solubility in polar solvents.
  • Implications : These interactions can guide co-crystal design to improve bioavailability .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.